molecular formula C22H25FN4O3 B579912 2-Desmethyl Paliperidone CAS No. 1268058-08-7

2-Desmethyl Paliperidone

Cat. No.: B579912
CAS No.: 1268058-08-7
M. Wt: 412.465
InChI Key: CSQXUYGPAMNXJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Desmethyl Paliperidone is a high-purity chemical reference standard identified as a metabolite and process-related impurity of Paliperidone. Paliperidone, also known as 9-hydroxyrisperidone, is an atypical antipsychotic agent used in the treatment of schizophrenia and schizoaffective disorder . As the active metabolite of risperidone, Paliperidone acts as an antagonist at central dopaminergic D2 and serotonergic 5-HT2A receptors, which is believed to underlie its therapeutic efficacy . The characterization of impurities and metabolites like 2-Desmethyl Paliperidone is critical in pharmaceutical research and development. This compound provides an essential standard for analytical purposes, enabling researchers to conduct method development, validation, and stability studies to monitor the quality and purity of Paliperidone Active Pharmaceutical Ingredient (API) and its finished dosage forms. Studying such metabolites also contributes to a deeper understanding of the drug's metabolic pathway and the pharmacological activity of its derivatives. This product is intended for research use by qualified laboratory personnel. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use.

Properties

CAS No.

1268058-08-7

Molecular Formula

C22H25FN4O3

Molecular Weight

412.465

IUPAC Name

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C22H25FN4O3/c23-16-3-4-17-19(12-16)30-25-20(17)14-5-9-26(10-6-14)11-7-15-13-24-21-18(28)2-1-8-27(21)22(15)29/h3-4,12-14,18,28H,1-2,5-11H2

InChI Key

CSQXUYGPAMNXJT-UHFFFAOYSA-N

SMILES

C1CC(C2=NC=C(C(=O)N2C1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)O

Synonyms

3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Origin of Product

United States

Synthetic Pathways and Chemical Derivatization Research

Elucidation of Formation Mechanisms during Paliperidone (B428) Synthesis

While several impurities of Paliperidone have been identified and characterized, detailed scientific literature specifically elucidating the formation mechanisms of 2-Desmethyl Paliperidone is limited. General knowledge of organic chemistry suggests that its formation could be attributed to the use of starting materials or intermediates that lack the methyl group at the 2-position of the pyridopyrimidinone core.

By-product Formation under Varied Reaction Conditions

Specific research detailing the impact of varied reaction conditions on the formation of 2-Desmethyl Paliperidone as a by-product during Paliperidone synthesis is not extensively documented in publicly available literature. However, it can be inferred that factors such as temperature, reaction time, and the presence of certain catalysts could potentially influence the generation of this impurity.

Impurity Generation from Precursors or Intermediates

The most probable origin of 2-Desmethyl Paliperidone is from an impurity present in the starting materials or intermediates used in the synthesis of Paliperidone. If the precursor, 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, contains a desmethyl analog, this would directly lead to the formation of 2-Desmethyl Paliperidone during the subsequent condensation step with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.

Targeted Synthesis of 2-Desmethyl Paliperidone for Reference Standards

The availability of pure reference standards for impurities is essential for the accurate analytical monitoring of pharmaceutical products. 2-Desmethyl Paliperidone is available from various suppliers as a reference standard, indicating that methods for its targeted synthesis have been developed.

Development of Synthetic Routes for Pure Compound Generation

While specific proprietary synthetic routes for 2-Desmethyl Paliperidone are not detailed in the public domain, a plausible synthetic strategy would mirror the synthesis of Paliperidone itself, but starting with a desmethylated precursor. This would likely involve the synthesis of a 2-desmethyl version of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, followed by its reaction with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.

Optimization of Synthetic Methodologies

Information regarding the optimization of synthetic methodologies specifically for the production of 2-Desmethyl Paliperidone is not available in the peer-reviewed scientific literature. Such optimization would typically focus on maximizing yield, purity, and cost-effectiveness, and would be considered valuable proprietary information by the manufacturers of the reference standard.

Derivatization Strategies for Structural Modification Studies

There is currently no specific information available in the scientific literature regarding derivatization strategies for structural modification studies of 2-Desmethyl Paliperidone. Research in this area would likely be aimed at exploring the structure-activity relationships of this compound or developing new analytical methods for its detection and quantification.

Advanced Analytical Methodologies for Detection and Characterization

Development and Validation of Chromatographic Techniques

Chromatographic techniques are fundamental in separating 2-Desmethyl Paliperidone (B428) from its parent compound and other related substances. The development and validation of these methods are critical for accurate quantification and quality control in pharmaceutical production. synzeal.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and highly sensitive technique for the determination of antipsychotic drugs and their metabolites in various biological matrices. sci-hub.stunibo.it Its application is crucial for pharmacokinetic studies and therapeutic drug monitoring. sci-hub.stnih.gov Several LC-MS/MS methods have been developed for the simultaneous determination of multiple antipsychotics, including paliperidone and its metabolites, in human plasma. nih.govcsic.es

A key advantage of LC-MS/MS is its high sensitivity and selectivity, allowing for the quantification of compounds at very low concentrations. sci-hub.st For instance, a validated UHPLC-MS/MS method for paliperidone in beagle dog plasma demonstrated a lower limit of quantitation (LLOQ) of 1.00 ng/mL within a linear range of 1.00–1000.00 ng/mL. researchgate.net These methods often utilize an electrospray ionization (ESI) source operating in positive mode for optimal detection. researchgate.net Sample preparation typically involves techniques like solid-phase extraction (SPE) or protein precipitation to remove interferences from the biological matrix. sci-hub.stcsic.es

Interactive Data Table: LC-MS/MS Method Parameters for Paliperidone Analysis

ParameterConditionReference
Chromatography UHPLC researchgate.net
Column C18 (e.g., 50 × 2.1 mm, 2.6 µm) researchgate.net
Mobile Phase Gradient elution with methanol (B129727) and 0.1% formic acid researchgate.net
Flow Rate 0.3 mL/min researchgate.net
Injection Volume 5 µL researchgate.net
Ionization ESI Positive Mode researchgate.net
LLOQ 1.00 ng/mL researchgate.net
Linear Range 1.00–1000.00 ng/mL researchgate.net

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the routine analysis and quality control of paliperidone and its related substances in bulk drug and pharmaceutical dosage forms. rjstonline.comrasayanjournal.co.inresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode of separation. rjstonline.comresearchgate.net

The development of a stability-indicating RP-HPLC method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products and impurities like 2-Desmethyl Paliperidone. ijper.org Method validation according to ICH guidelines ensures the reliability of the analytical procedure, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ). rasayanjournal.co.inresearchgate.net

Typical HPLC methods for paliperidone analysis employ a C18 column as the stationary phase. rasayanjournal.co.inresearchgate.net The mobile phase often consists of a mixture of a buffer solution (e.g., ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. rasayanjournal.co.inresearchgate.net UV detection is commonly performed at a wavelength where the analyte exhibits maximum absorbance, such as 235 nm or 275 nm. rasayanjournal.co.inresearchgate.net

Interactive Data Table: HPLC Method Parameters for Paliperidone Analysis

ParameterMethod 1Method 2Reference
Column C18 (250 × 4.6mm, 5 µm)Thermosil Symmetry C18 (100 x 4.6 mm, 5 µm) researchgate.net, rasayanjournal.co.in
Mobile Phase Methanol: Acetonitrile (40:60 v/v)Ammonium acetate (B1210297) buffer (pH 4.0): Acetonitrile (50:50 v/v) researchgate.net, rasayanjournal.co.in
Flow Rate 1.0 mL/min0.8 mL/min researchgate.net, rasayanjournal.co.in
Detection Wavelength 235 nm275 nm researchgate.net, rasayanjournal.co.in
Retention Time 3.00 min2.458 min researchgate.net, rasayanjournal.co.in
Linearity Range 10-50 µg/mL5-30 µg/mL researchgate.net, rasayanjournal.co.in
Correlation Coefficient (r²) 0.9990.999 researchgate.net, rasayanjournal.co.in

Gas Chromatography (GC) Approaches

While LC-based methods are more prevalent for the analysis of paliperidone and its metabolites, gas chromatography (GC) can also be a viable technique, particularly when coupled with mass spectrometry (GC-MS). However, the application of GC for the direct analysis of non-volatile and thermally labile compounds like 2-Desmethyl Paliperidone can be challenging and may require derivatization to increase volatility and thermal stability. There is limited specific information available in the provided search results regarding the direct application of GC for 2-Desmethyl Paliperidone analysis.

Spectroscopic and Spectrometric Characterization Studies

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of 2-Desmethyl Paliperidone.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural verification of molecules like paliperidone and its related compounds. magritek.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for a full peak assignment. magritek.com For instance, a complete structural verification of paliperidone was performed using a Spinsolve™ Carbon 80 MHz benchtop NMR system, with samples prepared in CDCl3. magritek.com The combination of 1H and 13C NMR spectra, along with 2D techniques, allows for the precise assignment of signals to the corresponding atoms in the molecule, confirming its structure. magritek.com The structural elucidation of impurities and degradation products of related compounds like risperidone (B510) has also been successfully achieved using NMR spectroscopy. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. mdpi.com The IR spectrum of a compound provides a unique fingerprint based on the vibrations of its chemical bonds. For paliperidone palmitate, a derivative of paliperidone, the IR spectrum shows characteristic absorption bands corresponding to functional groups such as hydroxyl, methyl, methylene, and nitrogen-containing groups. mdpi.com These spectra can be obtained by preparing the sample as a tablet with potassium bromide (KBr) and scanning over a specific wavenumber range. mdpi.com Compatibility studies of paliperidone palmitate with various pharmaceutical excipients have been conducted using Fourier Transform Infrared (FTIR) spectroscopy, which helps in identifying any potential interactions that could affect the stability of the formulation. sdiarticle4.com The IR spectrum of a mixture of paliperidone palmitate and excipients will show characteristic bands for N-H, C-H, C=O, C=C, N-O, and C-F stretching vibrations. sdiarticle4.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and widely used technique for the quantitative analysis of pharmaceutical compounds. While specific UV-Vis methods for the direct quantification of 2-desmethyl paliperidone are not extensively detailed in publicly available literature, the principles of UV spectroscopy for the closely related compound, paliperidone, can be extrapolated.

For instance, a UV spectroscopic method for the estimation of paliperidone palmitate, a prodrug of paliperidone, has been developed and validated. innovareacademics.inresearchgate.net This method utilizes a wavelength of maximum absorption (λmax) at 283 nm in a solvent of 20% methanol in water. innovareacademics.inresearchgate.netinnovareacademics.in The method was validated according to ICH guidelines and demonstrated good linearity, accuracy, and precision over a concentration range of 5-30 µg/mL. innovareacademics.ininnovareacademics.in Another study established a λmax of 278 nm for paliperidone palmitate. rroij.com For paliperidone itself, a λmax of 238 nm in a pH 6.8 buffer has been reported. researchgate.net

Given the structural similarity between paliperidone and 2-desmethyl paliperidone, it is anticipated that 2-desmethyl paliperidone would exhibit a similar UV absorption profile, likely with a λmax in the same region. The development of a specific UV-Vis method for 2-desmethyl paliperidone would involve determining its unique λmax and validating the method for linearity, accuracy, precision, and other parameters as per regulatory guidelines.

Table 1: Illustrative UV-Vis Spectroscopic Parameters for Paliperidone and Related Compounds

Compoundλmax (nm)Solvent/BufferConcentration Range (µg/mL)
Paliperidone Palmitate28320% Methanol in Water5-30
Paliperidone Palmitate278Not Specified15.6-50
Paliperidone238pH 6.8 BufferNot Specified

This table is for illustrative purposes and based on data for related compounds. Specific parameters for 2-desmethyl paliperidone would require experimental determination.

Impurity Profiling and Quantification in Research Samples

Impurity profiling is a critical component of drug development and manufacturing, aimed at identifying and quantifying impurities in active pharmaceutical ingredients (APIs) and finished drug products. researchgate.net The presence of impurities, even at trace levels, can impact the safety and efficacy of a drug. scholarsresearchlibrary.com

The synthesis of paliperidone can result in the formation of several related substances, including 2-desmethyl paliperidone. scholarsresearchlibrary.com Trace analysis of these impurities in synthetic batches is crucial for process optimization and to ensure the final product meets stringent purity requirements. High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for this purpose. rjstonline.com

Reverse-phase HPLC (RP-HPLC) methods have been extensively developed for the analysis of paliperidone and its impurities. rjstonline.comajrcps.comrasayanjournal.co.inijper.org These methods typically utilize a C18 column and a mobile phase consisting of a buffer and an organic modifier, such as acetonitrile or methanol. rjstonline.comrasayanjournal.co.in Detection is usually performed using a UV detector at a wavelength where the analyte and its impurities have significant absorbance, such as 237 nm, 275 nm, or 293 nm. ajrcps.comrasayanjournal.co.inijper.org

The development of a trace analysis method for 2-desmethyl paliperidone would involve optimizing the chromatographic conditions to achieve adequate separation from paliperidone and other potential impurities. The limit of detection (LOD) and limit of quantification (LOQ) of the method would need to be established to ensure it is sensitive enough to detect trace levels of the impurity. For paliperidone, reported LOD and LOQ values from various HPLC methods are as low as 0.14 µg/mL and 0.42 µg/mL, respectively. ijper.org

Table 2: Representative HPLC Methods for Paliperidone Analysis Applicable to Impurity Profiling

ColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)
Thermosil Symmetry C18Ammonium acetate buffer (pH 4.0) and acetonitrile (50:50 v/v)0.8275
Phenomenex, Gemini NX, C18Methanol, acetonitrile, and 0.15% v/v triethylamine (B128534) in water (pH 6) (50:20:30 v/v)1.0237
Symmetry C18pH 7 buffer and acetonitrile (40:60 v/v)0.8285

The analysis of 2-desmethyl paliperidone in complex matrices such as those from in vitro models (e.g., cell cultures, microsomes) or non-human biological samples (e.g., plasma, tissue from preclinical studies) presents additional challenges due to the presence of endogenous components that can interfere with the analysis. Sample preparation becomes a critical step to isolate the analyte of interest and remove interfering substances. researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique often employed for the analysis of drugs and their metabolites in biological matrices. researchgate.net An LC-MS/MS method for the simultaneous quantification of risperidone, paliperidone, and olanzapine (B1677200) in human serum has been developed, demonstrating the utility of this technique for related compounds. researchgate.net This method utilized online solid-phase extraction (SPE) for sample cleanup and achieved a lower limit of quantification in the low ng/mL range. researchgate.net

Developing a method for 2-desmethyl paliperidone in research matrices would involve:

Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction would be evaluated to efficiently extract the analyte and minimize matrix effects.

Chromatographic Separation: An appropriate HPLC or UPLC column and mobile phase would be selected to separate 2-desmethyl paliperidone from endogenous components.

Mass Spectrometric Detection: The mass spectrometer would be optimized for the specific detection of 2-desmethyl paliperidone, often using multiple reaction monitoring (MRM) for high selectivity and sensitivity.

The availability of a highly pure and well-characterized reference standard is a prerequisite for the accurate quantification of any compound, including impurities. sigmaaldrich.com The qualification and certification of a 2-desmethyl paliperidone reference standard are essential for its use in analytical method validation and routine quality control.

Pharmaceutical reference standards are typically characterized using a battery of analytical techniques to confirm their identity and purity. These techniques may include:

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) for structural elucidation, and Infrared (IR) and UV spectroscopy for confirmation of functional groups and chromophores.

Chromatographic Methods: HPLC or Gas Chromatography (GC) to determine purity and identify any potential impurities.

Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.

Other Techniques: Elemental analysis to confirm the empirical formula and thermal analysis (e.g., DSC, TGA) to assess physical properties.

Organizations like the United States Pharmacopeia (USP) provide well-characterized reference standards for many active pharmaceutical ingredients and their impurities. sigmaaldrich.com For compounds where a USP standard is not available, a certified reference material from a reputable supplier or an in-house qualified standard must be used. lgcstandards.com The certificate of analysis for a reference standard provides critical information about its purity, identity, and storage conditions. lgcstandards.com

Quality Control and Regulatory Science Perspectives in Research

Research on Impurity Thresholds and Control Strategies

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, governed by international guidelines to ensure the safety and quality of the final drug product. For paliperidone (B428), the parent compound of 2-Desmethyl Paliperidone, regulatory bodies like the U.S. Food and Drug Administration (FDA) provide recommendations for controlling potentially genotoxic impurities. fda.gov The International Council for Harmonisation (ICH) guidelines, specifically ICH M7, are often referenced for assessing and controlling DNA reactive (mutagenic) impurities in pharmaceuticals. fda.gov This includes setting acceptable limits for such impurities in the drug substance. fda.gov

Research during the process development and pilot-scale preparation of paliperidone has led to the identification of several related substances, or impurities. scholarsresearchlibrary.com These impurities can arise from the manufacturing process or degradation of the drug substance. scholarsresearchlibrary.com The identification, synthesis, and characterization of these impurities are essential for developing effective control strategies. scholarsresearchlibrary.com For instance, in the context of paliperidone palmitate, a long-acting injectable formulation, specific limits for genotoxic impurities have been recommended based on the less-than-lifetime (LTL) approach outlined in ICH M7. fda.gov These limits are established to ensure patient safety based on the dosing regimen. fda.gov

The presence of any impurity in an API, including 2-Desmethyl Paliperidone, necessitates a thorough investigation into its origin and potential impact. scholarsresearchlibrary.com Control strategies involve not only setting appropriate specifications for the API but also understanding the formation pathways of impurities to minimize their presence. This proactive approach to impurity control is fundamental to ensuring the quality and safety of the pharmaceutical product. scholarsresearchlibrary.com

Analytical Method Validation for Quality Assurance in Research

Ensuring the quality of pharmaceutical products relies heavily on the validation of analytical methods used for their analysis. rjstonline.com For paliperidone and its related compounds, such as 2-Desmethyl Paliperidone, various analytical techniques are employed, with High-Performance Liquid Chromatography (HPLC) being one of the most common. rjstonline.comajrcps.com Method validation is performed in accordance with ICH guidelines, which outline specific parameters that need to be evaluated to demonstrate that an analytical procedure is suitable for its intended purpose. scholarsresearchlibrary.comrjstonline.com

Key parameters for analytical method validation include: rjstonline.com

Accuracy: The closeness of test results to the true value. Recovery studies are often performed to determine accuracy. ajrcps.comisca.me

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). rjstonline.comisca.me

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. scholarsresearchlibrary.comrjstonline.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ajrcps.comresearchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ajrcps.comresearchgate.net

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. rjstonline.comajrcps.com

Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. scholarsresearchlibrary.comrjstonline.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. rjstonline.com

For example, a reverse-phase HPLC (RP-HPLC) method was developed and validated for the quantification of paliperidone in bulk and pharmaceutical dosage forms. ajrcps.com The method demonstrated good linearity, precision, accuracy, and specificity, making it suitable for routine analysis. ajrcps.com Similarly, a non-aqueous potentiometric titration method has also been validated for the quantitative determination of paliperidone, showing good precision and accuracy. isca.me The development and validation of such robust analytical methods are crucial for quality control, enabling the reliable determination of the purity and potency of paliperidone and the quantification of any impurities, including 2-Desmethyl Paliperidone. synzeal.comsynzeal.com

Table 1: Example of HPLC Method Validation Parameters for Paliperidone

Validation ParameterFindingReference
Linearity Range5-30 µg/ml ajrcps.com
Correlation Coefficient (r²)0.9999 ajrcps.com
Limit of Detection (LOD)0.580531 µg/ml ajrcps.com
Limit of Quantitation (LOQ)1.75918 µg/ml ajrcps.com
Accuracy (% Recovery)101.10 ± 1.635% ajrcps.com
Precision (% RSD)0.8077 ajrcps.com

Development of Reference Materials for Research and Development

Reference materials, or reference standards, are of paramount importance in pharmaceutical research and development, quality control, and regulatory submissions. synzeal.com These highly purified compounds serve as a benchmark for confirming the identity, purity, and strength of active pharmaceutical ingredients and their associated impurities. synzeal.com For 2-Desmethyl Paliperidone, its availability as a reference standard is crucial for several applications. synzeal.compharmaffiliates.com

The development and use of reference standards for paliperidone and its impurities, including 2-Desmethyl Paliperidone, are essential for:

Product Development: To characterize the API and its impurity profile. synzeal.com

Method Validation: As a comparator to validate the performance of analytical methods. synzeal.comsynzeal.comsynzeal.com

Quality Control (QC): For routine testing of raw materials and finished products to ensure they meet specifications. synzeal.comsynzeal.com

Stability Studies: To assess the degradation of the API and the formation of impurities over time under various storage conditions. synzeal.com

Identification of Unknown Impurities: By comparing the chromatographic or spectroscopic properties of an unknown peak with that of a known reference standard. synzeal.com

Pharmaceutical reference standards for paliperidone and its related compounds are often supplied with a detailed Certificate of Analysis (CoA). synzeal.com This document provides comprehensive analytical data that confirms the identity and purity of the standard, ensuring its suitability for its intended use and meeting regulatory compliance. synzeal.com The availability of well-characterized reference materials like 2-Desmethyl Paliperidone is a fundamental requirement for the robust development and quality assurance of pharmaceutical products. synzeal.compharmaffiliates.com

Future Research Directions and Emerging Methodologies

Application of High-Throughput Screening (HTS) Techniques

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of compounds. nih.govnorecopa.no While traditionally used for identifying new drug candidates, HTS methodologies can be adapted for in-depth profiling of metabolites and related substances like 2-Desmethyl Paliperidone (B428).

Future research could apply HTS to:

Metabolic Stability Assays: HTS platforms can be used to rapidly assess the metabolic stability of 2-Desmethyl Paliperidone in various in vitro systems, such as liver microsomes or hepatocytes. This would help determine its persistence and potential for further biotransformation.

Toxicity Profiling: Automated HTS assays using various cell lines can provide an early indication of the cytotoxic potential of 2-Desmethyl Paliperidone, guiding further, more detailed toxicological studies.

The integration of robotics, microfluidics, and sensitive detection systems allows for these screens to be conducted with minimal compound quantity, a significant advantage when dealing with a substance that may only be available in small amounts. researchgate.net

Table 1: Illustrative High-Throughput Screening Cascade for 2-Desmethyl Paliperidone

Screening Phase Assay Type Objective Potential Data Output
Primary Screen Receptor Binding Assay (e.g., Dopamine (B1211576) D2, Serotonin (B10506) 5-HT2A) Identify significant binding affinity to primary pharmacological targets of paliperidone. IC50 / Ki values
Secondary Screen Broad Target Panel (e.g., GPCRs, Kinases) Profile off-target binding to uncover potential secondary pharmacology. Percent inhibition at a fixed concentration
Metabolic Screen Liver Microsome Stability Assay Determine the rate of metabolic degradation. In vitro half-life (t½), Intrinsic clearance (CLint)
Cytotoxicity Screen Cell Viability Assay (e.g., HepG2, HEK293 cells) Assess potential for cellular toxicity. CC50 values

Advanced Computational Chemistry and In Silico Modeling

Computational chemistry and in silico modeling offer powerful predictive tools that can guide and refine experimental research, saving considerable time and resources. For a compound like 2-Desmethyl Paliperidone, where empirical data is scarce, these methods are invaluable for generating initial hypotheses about its behavior.

Future applications in this area include:

Molecular Modeling and Docking: By building a three-dimensional model of 2-Desmethyl Paliperidone, researchers can perform molecular docking studies. These simulations can predict the binding affinity and orientation of the compound at the active sites of key biological targets, such as the dopamine D2 and serotonin 5-HT2A receptors, which are central to the action of paliperidone. hmdb.capsychdb.com

Pharmacokinetic Modeling: Population pharmacokinetic (PPK) models, which have been developed for paliperidone, could be adapted to simulate the formation and elimination of 2-Desmethyl Paliperidone. simulations-plus.com Such models can help predict its concentration-time profile in the body under various conditions.

ADMET Prediction: In silico algorithms can predict a range of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. For 2-Desmethyl Paliperidone, this could include predictions of its ability to cross the blood-brain barrier, its potential to inhibit or induce metabolic enzymes like cytochrome P450s, and its likelihood of causing various toxicities.

Computational studies on the parent compound, paliperidone, have utilized techniques like Density Functional Theory (DFT) to optimize molecular structures, indicating a precedent for applying these advanced methods to its derivatives. cambridge.org

Table 2: Potential In Silico Predictions for 2-Desmethyl Paliperidone

Property Modeling Technique Predicted Parameter Research Implication
Target Binding Molecular Docking Binding Energy (kcal/mol) Guiding experimental binding assays.
Metabolism Metabolite Prediction Software Identification of potential subsequent metabolites. Informing analytical method development for metabolite identification.
Distribution QSAR Models Blood-Brain Barrier Permeability (LogBB) Assessing potential for central nervous system activity.
Pharmacokinetics PBPK Modeling Predicted plasma concentration Hypothesis generation for future clinical studies.

Novel Analytical Technologies for Enhanced Sensitivity and Specificity

The detection and quantification of minor metabolites or impurities require highly sensitive and specific analytical methods. While standard High-Performance Liquid Chromatography (HPLC) methods are well-established for paliperidone, future research on 2-Desmethyl Paliperidone will necessitate more advanced technologies. researchgate.netijpbs.comijper.org

Emerging analytical approaches that can be applied include:

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This technique offers significantly higher resolution, shorter analysis times, and superior sensitivity compared to conventional HPLC. It is the gold standard for quantifying trace levels of drugs and metabolites in complex biological matrices like plasma, urine, and tissue.

High-Resolution Mass Spectrometry (HRMS): Instruments such as Orbitrap or Time-of-Flight (TOF) mass spectrometers provide highly accurate mass measurements. This capability is critical for the unambiguous identification of unknown compounds and for differentiating between molecules with very similar masses (isobars).

Capillary Electrophoresis-Mass Spectrometry (CE-MS): For compounds that are difficult to separate by liquid chromatography, CE-MS provides an alternative and powerful separation technique based on charge-to-size ratio, offering a complementary method for complex sample analysis.

These advanced methods would be instrumental in definitively identifying and quantifying 2-Desmethyl Paliperidone in biological and environmental samples, even at very low concentrations.

Investigation of Environmental Presence and Fate

The production and use of pharmaceuticals can lead to their release into the environment through various waste streams. nih.gov The parent compound, paliperidone, has been considered in this context, raising questions about its metabolites and related products. An investigation into the environmental presence and fate of 2-Desmethyl Paliperidone is a logical and important area for future research.

Key research questions to be addressed include:

Occurrence: Do trace amounts of 2-Desmethyl Paliperidone exist in wastewater treatment plant effluents, surface waters, or sediments?

Persistence: How stable is the compound under various environmental conditions? Is it susceptible to degradation by processes such as photolysis, hydrolysis, or microbial action?

Ecotoxicity: Does the presence of 2-Desmethyl Paliperidone in aquatic environments pose a risk to non-target organisms?

Answering these questions will require the development of the sensitive analytical methods described previously to detect the compound at environmentally relevant concentrations (ng/L to µg/L range). This research is crucial for a comprehensive environmental risk assessment of paliperidone and its associated chemical lifecycle.

Q & A

Q. What analytical methods are recommended for quantifying 2-Desmethyl Paliperidone in pharmacokinetic studies?

A validated ultrafast liquid chromatography (UFLC) method is recommended, employing critical method parameters (CMPs) such as mobile phase composition, column type, and flow rate. Optimization via response surface methodology (RSM) ensures robustness, with validation parameters including linearity, precision, and sensitivity. For reproducibility, follow guidelines for detailed experimental protocols, including instrument calibration and sample preparation .

Q. Which physicochemical properties of 2-Desmethyl Paliperidone are critical for predicting its pharmacokinetic behavior?

Key properties include logP (3.019), aqueous solubility (DMSO-compatible), and polar surface area (PSA: 84.39 Ų). These influence absorption, distribution, and blood-brain barrier penetration. Experimental determination of melting point (181–186°C) and refractive index (1.692) further aids in purity assessment during synthesis .

Q. How can researchers ensure reproducibility in synthesizing 2-Desmethyl Paliperidone?

Detailed experimental protocols must include reaction conditions (solvents, catalysts), purification steps (e.g., recrystallization), and characterization via NMR, HPLC, and mass spectrometry. Adhere to IUPAC naming conventions and report yield calculations based on isolated product mass rather than spectroscopic estimates .

Advanced Research Questions

Q. What experimental design optimizes 2-Desmethyl Paliperidone formulations for enhanced dissolution in preclinical models?

A 3² factorial design is effective for exploring variables like disintegrant (Crospovidone) concentration and binder (PVP K30) levels. Response variables such as disintegration time and drug release at 5 minutes can be modeled via second-order polynomial equations. Include center points to assess curvature and replicate runs to validate reproducibility .

Q. How should clinical trials be designed to evaluate relapse prevention efficacy of 2-Desmethyl Paliperidone?

Use a two-stage group sequential design with double-blind, placebo-controlled phases. Interim analyses based on predefined relapse rates (e.g., PANSS score deterioration) allow early termination for efficacy or futility. Stratify participants by baseline symptom severity and employ intention-to-treat (ITT) analysis to minimize bias .

Q. What statistical models address longitudinal efficacy data in schizophrenia trials involving 2-Desmethyl Paliperidone?

Item Response Theory (IRT) models are suitable for analyzing PANSS scores, quantifying placebo effects, and differentiating drug efficacy across symptom domains. Pharmacometric approaches, such as mixed-effects modeling, account for inter-individual variability and dose-response relationships .

Q. How can researchers resolve discrepancies in reported receptor binding affinities of 2-Desmethyl Paliperidone?

Conduct meta-analyses to harmonize data across studies, controlling for variables like assay type (radioligand vs. functional assays), cell lines, and incubation conditions. Use consensus methods like Delphi surveys to rank experimental protocols by reliability, with iterative feedback from domain experts .

Q. What strategies validate the metabolic stability of 2-Desmethyl Paliperidone in hepatocyte models?

Use cryopreserved human hepatocytes to assess intrinsic clearance (CLint) via substrate depletion assays. Compare results across species (e.g., rat, dog) to predict in vivo hepatic extraction. Include positive controls (e.g., verapamil) and normalize data to protein content .

Methodological Considerations

  • Data Contradiction Analysis : For conflicting results (e.g., receptor antagonism potency), apply sensitivity analyses to identify outliers and re-evaluate under standardized conditions (e.g., uniform dosing in nM range) .
  • Ethical Reporting : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions, ensuring alignment with public health priorities and minimizing redundant studies .
  • Literature Synthesis : Systematically review primary sources using databases like MEDLINE/EMBASE, prioritizing peer-reviewed studies over preprint data. Use citation tools to track methodological overlaps and gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.